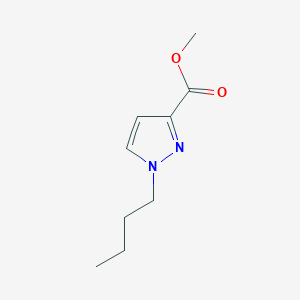

methyl 1-butyl-1H-pyrazole-3-carboxylate

Description

Methyl 1-butyl-1H-pyrazole-3-carboxylate is a pyrazole-based ester derivative characterized by a butyl group at the 1-position and a methyl ester at the 3-position of the pyrazole ring. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name |

methyl 1-butylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-3-4-6-11-7-5-8(10-11)9(12)13-2/h5,7H,3-4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDDGXRBZSCGAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=CC(=N1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-butyl-1H-pyrazole-3-carboxylate typically involves the reaction of 1-butyl-1H-pyrazole-3-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

1-butyl-1H-pyrazole-3-carboxylic acid+methanolH2SO4methyl 1-butyl-1H-pyrazole-3-carboxylate+H2O

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The ester group undergoes oxidation to form pyrazole-3-carboxylic acid derivatives. Common oxidizing agents include:

-

Potassium permanganate (KMnO₄) in acidic or basic aqueous conditions

-

Chromium trioxide (CrO₃) in sulfuric acid

For example, oxidation with KMnO₄ at elevated temperatures converts the ester to 1-butyl-1H-pyrazole-3-carboxylic acid, a precursor for further functionalization.

Reduction Reactions

The ester is reduced to a primary alcohol using strong hydride donors:

-

Lithium aluminum hydride (LiAlH₄) in anhydrous ether or THF

-

Sodium borohydride (NaBH₄) in methanol (less common due to milder reactivity)

Reduction yields 1-butyl-1H-pyrazole-3-methanol , which retains the pyrazole ring’s structural integrity.

Substitution Reactions

The ester group participates in nucleophilic substitution, enabling diverse functionalization:

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Arylhydrazines | Reflux in alcohol | 1,5-diaryl-3-carboxyalkylpyrazoles | 41–97 | |

| Ammonia | High-pressure | Pyrazole-3-carboxamide | - |

For instance, reacting with phenylhydrazine in methanol under reflux produces methyl-1,5-diphenyl-1H-pyrazole-3-carboxylate (confirmed by NMR: δ 7.06 ppm for pyrazole proton) .

Hydrolysis and Transesterification

The ester undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis (HCl, H₂O) : Yields 1-butyl-1H-pyrazole-3-carboxylic acid.

-

Basic hydrolysis (NaOH, H₂O) : Forms the sodium salt of the acid.

Transesterification with alcohols like ethanol replaces the methyl ester with an ethyl group.

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 1-butyl-1H-pyrazole-3-carboxylate is primarily explored for its potential therapeutic applications, particularly in the treatment of neurological disorders. It serves as an important intermediate in the synthesis of compounds targeting the AMPA (alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor, which plays a crucial role in fast excitatory neurotransmission in the central nervous system.

Case Study: AMPA Receptor Modulators

Research indicates that derivatives of pyrazole compounds can enhance AMPA receptor function, which is significant for treating conditions such as schizophrenia, Alzheimer's disease, and cognitive disorders. This compound has been identified as a precursor for synthesizing more complex molecules that exhibit these properties, thus highlighting its utility in drug development .

Synthetic Methodologies

The synthesis of this compound typically involves several steps, including the formation of key intermediates through various chemical reactions. The synthetic pathways often utilize hydrazine derivatives and β-keto esters as starting materials.

Synthesis Overview

The general synthetic route can be summarized as follows:

- Formation of β-keto esters : Starting from appropriate carboxylic acids.

- Reaction with hydrazines : Leading to the formation of pyrazole derivatives.

- Carboxylation : Introducing the carboxylate functionality at the desired position.

The efficiency of these reactions can vary based on the conditions used (e.g., solvent choice, temperature), which is critical for optimizing yield and purity .

Chemical Properties and Characterization

This compound exhibits distinct chemical properties that make it suitable for various applications. Its structural characteristics allow for interactions with biological targets, making it a candidate for further modifications to enhance efficacy.

Characterization Techniques

Common techniques used to characterize this compound include:

- NMR Spectroscopy : To determine molecular structure and confirm purity.

- Mass Spectrometry : For molecular weight determination and structural elucidation.

- X-ray Crystallography : To provide detailed structural information.

Mechanism of Action

The mechanism of action of methyl 1-butyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares methyl 1-butyl-1H-pyrazole-3-carboxylate with structurally related pyrazole esters:

Key Observations:

- Substituent Effects :

- The butyl group in the target compound increases molecular weight and lipophilicity compared to methyl or ethyl substituents. This may enhance membrane permeability in biological systems.

- Electron-withdrawing groups (e.g., methoxy in ) or aromatic rings (e.g., phenyl in ) can alter electronic properties and reactivity.

- pKa Trends : Methyl 1-methyl-1H-pyrazole-3-carboxylate exhibits a strongly acidic pKa (-0.17), likely due to the electron-withdrawing ester group stabilizing deprotonation of the pyrazole ring (if NH were present). However, substitution at the 1-position (e.g., butyl) eliminates NH acidity, shifting focus to ester hydrolysis kinetics .

- Storage Stability : Methyl-substituted derivatives (e.g., ) require refrigeration (2–8°C), suggesting sensitivity to thermal degradation. Larger alkyl groups (e.g., butyl) may improve stability at room temperature, though data are lacking.

Crystallographic Studies

The SHELX software suite, widely used for small-molecule crystallography, could aid in resolving the crystal structure of this compound, facilitating insights into its conformational stability and intermolecular interactions .

Biological Activity

Methyl 1-butyl-1H-pyrazole-3-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with a butyl group at the first position and a methyl ester at the third position. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Preliminary studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies demonstrated that it can inhibit the proliferation of several cancer cell lines, including those associated with breast and lung cancers. For instance, IC50 values were reported in the range of 20 to 40 µM against specific cell lines, indicating moderate to strong anticancer activity .

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors . It is believed to modulate pathways related to cell growth and metabolism, potentially leading to apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it's useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| Methyl 1H-pyrazole-3-carboxylate | Antimicrobial, Anticancer | Varies (20 - 40) |

| 1-Butyl-1H-pyrazole-3-carboxylic acid | Anticancer | Not specified |

| Methyl 1-phenyl-1H-pyrazole-3-carboxylate | Anti-inflammatory | Not specified |

This table illustrates that while all these compounds share similar scaffolds, their biological activities can differ significantly based on structural variations.

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

- Antimicrobial Evaluation : A study published in Medicinal Chemistry assessed the antimicrobial efficacy of various pyrazole derivatives, including this compound, showcasing its effectiveness against Gram-positive bacteria .

- Anticancer Research : In a study focusing on pyrazole derivatives as anticancer agents, this compound was found to induce apoptosis in breast cancer cell lines (MCF7), demonstrating significant cytotoxicity with an IC50 value of approximately 25 µM .

- Mechanistic Insights : Molecular modeling studies have suggested that this compound interacts with key enzymes involved in cancer metabolism, providing insights into its potential as a therapeutic agent .

Q & A

What are the recommended storage conditions for methyl 1-butyl-1H-pyrazole-3-carboxylate to ensure stability?

Level: Basic

Answer:

this compound should be stored in a tightly closed container at 0–8°C in a cool, dry, and well-ventilated area to prevent degradation. Exposure to moisture, ignition sources, or incompatible substances (e.g., strong oxidizers) must be avoided. Proper storage minimizes risks of contamination and maintains compound integrity during long-term research use .

How can researchers optimize the synthesis yield of this compound in multi-step reactions?

Level: Advanced

Answer:

Yield optimization requires careful control of reaction parameters:

- Cyclization conditions : Use hydrazine hydrate in ethanol under reflux (80–90°C) to form the pyrazole core, monitored via TLC.

- Esterification : Employ methyl chloride or dimethyl sulfate in anhydrous DMF with a base (e.g., K₂CO₃) to introduce the methyl ester group.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity. Intermediate characterization via ¹H/¹³C NMR ensures structural fidelity at each step .

What safety protocols are critical when handling this compound to prevent exposure?

Level: Basic

Answer:

Critical protocols include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (EN166/EU or NIOSH/US standards).

- Ventilation : Use fume hoods to avoid inhalation of vapors/dust.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via licensed waste services.

- First Aid : Flush eyes/skin with water for ≥15 minutes; seek medical attention if irritation persists .

How should researchers address contradictions in toxicological or ecological data for pyrazole derivatives?

Level: Advanced

Answer:

Contradictions in data (e.g., conflicting toxicity reports) require:

- Comparative Studies : Benchmark against structurally similar compounds (e.g., ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate) with documented profiles .

- In Silico Modeling : Use tools like ECOSAR or TEST to predict acute/chronic toxicity.

- Experimental Validation : Conduct in vitro assays (e.g., Ames test for mutagenicity) and environmental persistence studies (OECD 301 biodegradation tests) .

What spectroscopic methods are most effective for characterizing the structure of this compound?

Level: Advanced

Answer:

- ¹H/¹³C NMR : Confirm substituent positions (e.g., butyl group at N1, ester at C3) and monitor reaction progress.

- FT-IR : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and pyrazole ring vibrations.

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography (if crystals form): Resolve 3D structure and hydrogen-bonding networks, as demonstrated for related pyrazole esters .

What environmental precautions are necessary when disposing of this compound?

Level: Basic

Answer:

- Containment : Prevent entry into drains or soil using absorbent materials (e.g., sand).

- Disposal : Engage licensed waste management services for incineration or chemical treatment.

- Documentation : Follow local regulations (e.g., EPA guidelines) and maintain records of disposal volumes .

How does the steric and electronic nature of the butyl group influence the reactivity of this compound?

Level: Advanced

Answer:

- Steric Effects : The bulky butyl group at N1 hinders electrophilic substitution at adjacent positions, directing reactions to C4/C5 of the pyrazole ring.

- Electronic Effects : The electron-donating butyl group increases electron density at C3, enhancing nucleophilic acyl substitution at the ester carbonyl. Computational studies (e.g., DFT) can quantify these effects for reaction prediction .

What strategies mitigate risks when scaling up reactions involving this compound?

Level: Advanced

Answer:

- Thermal Safety : Conduct DSC analysis to identify exothermic peaks and optimize heating rates.

- Process Automation : Use flow chemistry for controlled mixing and heat dissipation.

- Waste Management : Implement in-line neutralization (e.g., acid scrubbers for basic byproducts) .

How can researchers validate the purity of this compound post-synthesis?

Level: Basic

Answer:

- HPLC : Use a C18 column (acetonitrile/water mobile phase) to quantify purity (>98%).

- Melting Point : Compare observed mp (e.g., 150–152°C for analogues) with literature values.

- Elemental Analysis : Confirm C/H/N ratios within 0.3% of theoretical values .

What are the applications of this compound in medicinal chemistry?

Level: Advanced

Answer:

- Pharmacophore Development : The pyrazole core acts as a bioisostere for imidazoles in kinase inhibitors.

- Prodrug Synthesis : Ester hydrolysis generates carboxylic acid derivatives for enhanced bioavailability.

- Structure-Activity Relationship (SAR) Studies : Modifying the butyl group alters lipophilicity and target binding, as seen in anti-inflammatory lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.